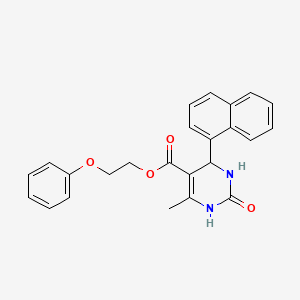![molecular formula C21H14BrNO2 B10897131 (4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10897131.png)
(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the naphthyl group: This can be done through a condensation reaction with a naphthyl aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the oxazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.
Substitution: The bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, oxazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic structure and potential for functionalization.
Mecanismo De Acción
The mechanism of action of “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and naphthyl groups could facilitate binding to hydrophobic pockets in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one: Similar structure but lacks the bromine and naphthyl groups.
2-(2-Chlorophenyl)-4-[(E)-1-(4-methyl-1-naphthyl)methylidene]-1,3-oxazol-5(4H)-one: Similar structure with chlorine instead of bromine.
Uniqueness
The presence of both bromophenyl and naphthyl groups in “2-(2-BROMOPHENYL)-4-[(E)-1-(4-METHYL-1-NAPHTHYL)METHYLIDENE]-1,3-OXAZOL-5(4H)-ONE” makes it unique compared to other oxazole derivatives
Propiedades
Fórmula molecular |
C21H14BrNO2 |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
(4E)-2-(2-bromophenyl)-4-[(4-methylnaphthalen-1-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H14BrNO2/c1-13-10-11-14(16-7-3-2-6-15(13)16)12-19-21(24)25-20(23-19)17-8-4-5-9-18(17)22/h2-12H,1H3/b19-12+ |
Clave InChI |
XHEKGDFEGSXAIV-XDHOZWIPSA-N |
SMILES isomérico |
CC1=CC=C(C2=CC=CC=C12)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4Br |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)C=C3C(=O)OC(=N3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-(4-{2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzylidene)hydrazinecarboxamide](/img/structure/B10897049.png)
![N-(4-chlorophenyl)-4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B10897052.png)
![2-(2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B10897056.png)

![4-{[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10897079.png)
![2-(cyclohex-1-en-1-yl)-N-[(2E)-3-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]ethanamine](/img/structure/B10897083.png)
![5-(4-bromophenyl)-1-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897086.png)
![2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897091.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10897106.png)
![3-(3,4-dihydroxyphenyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]propanehydrazide](/img/structure/B10897109.png)
![(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897117.png)

![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10897139.png)
